molecular formula C24H21N3OS B2691293 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034345-53-2

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2691293
CAS No.: 2034345-53-2
M. Wt: 399.51
InChI Key: IFOFBGKJSAHSEA-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 2034448-08-1) is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. This molecular hybrid incorporates a benzhydryl group, a thiophene-substituted pyridine core, and a urea linker, creating a unique scaffold for structure-activity relationship studies. The compound's molecular formula is C24H21N3OS with a molecular weight of 399.5 g/mol . This urea derivative serves as a valuable chemical tool for researchers investigating enzyme inhibition pathways, particularly targeting protein kinases and phosphodiesterases relevant to neurological disorders. The structural framework suggests potential application in neurodegenerative disease research, including Alzheimer's disease and cognitive impairment studies, where similar heterocyclic compounds have demonstrated research utility as inhibitors of key pathological mechanisms . The benzhydryl moiety may contribute to enhanced blood-brain barrier permeability, making this compound particularly relevant for central nervous system-targeted research applications. The compound is provided as a high-purity material specifically qualified for research applications. It is supplied with comprehensive analytical data including HPLC purity confirmation and structural verification by NMR and mass spectrometry. This chemical is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate personal protective equipment and adhere to institutional chemical safety guidelines.

Properties

IUPAC Name

1-benzhydryl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-16-20-12-7-14-25-22(20)21-13-15-29-17-21)27-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-15,17,23H,16H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOFBGKJSAHSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:

    Preparation of 2-(thiophen-3-yl)pyridine: This can be synthesized through a Suzuki coupling reaction between 3-thiophenylboronic acid and 2-bromopyridine in the presence of a palladium catalyst.

    Formation of the benzhydryl intermediate: Benzhydryl chloride is reacted with an amine to form the benzhydryl amine.

    Coupling of intermediates: The 2-(thiophen-3-yl)pyridine is then reacted with the benzhydryl amine in the presence of a coupling agent such as carbonyldiimidazole to form the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the urea linkage and aromatic rings suggests it may bind to proteins through hydrogen bonding and π-π interactions, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Property Comparison

Compound Molecular Weight (g/mol) Log Kow (Estimated) Key Functional Groups Toxicity Profile (Evidence-Based)
Target Urea Compound ~475 ~4.5 Benzhydryl, Urea, Thiophene Not available (see azetidine analog )
1-Benzhydryl-3-(methoxymethylene)azetidine 296.4 () ~3.8 Benzhydryl, Azetidine H302, H315, H319, H335
3-Acetylpyridine () 121.14 0.77 Pyridine, Ketone Not provided in

Research Findings and Trends

  • Urea Backbone : Offers hydrogen-bonding sites for target engagement, contrasting with azetidine’s ring strain and reactivity .
  • Thiophene-Pyridine Moiety : May improve binding to enzymes or receptors via aromatic interactions, though specific data are lacking.

Biological Activity

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is C24H21N3OSC_{24}H_{21}N_{3}OS with a molecular weight of 399.5 g/mol. The compound features a benzhydryl group, a thiophene ring, and a pyridine moiety, which contribute to its biological activity through various interactions with biological targets.

The precise mechanism of action for 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is not fully elucidated, but it is believed to interact with specific enzymes or receptors. The urea linkage and aromatic rings suggest that the compound may bind to proteins through hydrogen bonding and π-π interactions, potentially modulating their activity.

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The compound's analogs demonstrated IC50 values ranging from 15.1 to 93.3 μM against multiple cancer types, including lung, ovarian, and breast cancers .

Antimicrobial Properties

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been investigated for its antimicrobial effects. In vitro studies revealed that similar thiourea derivatives exhibited antibacterial and antifungal activities against a range of pathogens. These compounds may disrupt microbial cell membranes or inhibit specific metabolic pathways .

Case Studies

Case Study 1: Antitumor Activity
In a study examining the antitumor effects of urea derivatives, one compound showed selective cytotoxicity against human cancer cell lines with an IC50 value of 25.9 μM against ovarian cancer cells (OVCAR-4). This highlights the potential of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea as a lead compound for further development in cancer therapy .

Case Study 2: Mechanism Exploration
Another study focused on the mechanism by which thiourea derivatives inhibit GSK-3β activity. Compounds similar to 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea were found to reduce GSK-3β activity by over 57% at concentrations as low as 1 μM, indicating their potential role in modulating signaling pathways involved in cancer progression .

Research Applications

The compound has potential applications in:

  • Medicinal Chemistry : As a scaffold for developing new anticancer and antimicrobial agents.
  • Biochemical Research : As a ligand in assays to study enzyme inhibition or receptor binding.
  • Material Science : Utilized in creating new materials with unique electronic properties due to its structural characteristics.

Summary Table of Biological Activities

Activity TypeIC50 Range (μM)Targeted Cells/Organisms
Antitumor15.1 - 93.3Various cancer cell lines
AntimicrobialNot specifiedBacteria and fungi
Enzyme Inhibition< 1GSK-3β

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